Granulatamide B

Description

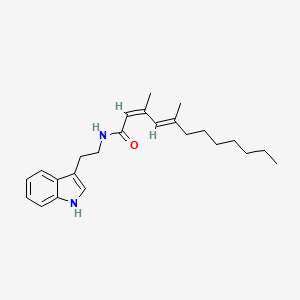

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H34N2O |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(2Z,4E)-N-[2-(1H-indol-3-yl)ethyl]-3,5-dimethyldodeca-2,4-dienamide |

InChI |

InChI=1S/C24H34N2O/c1-4-5-6-7-8-11-19(2)16-20(3)17-24(27)25-15-14-21-18-26-23-13-10-9-12-22(21)23/h9-10,12-13,16-18,26H,4-8,11,14-15H2,1-3H3,(H,25,27)/b19-16+,20-17- |

InChI Key |

FYPDAIJQUOZGTQ-YZXPOQMXSA-N |

Isomeric SMILES |

CCCCCCC/C(=C/C(=C\C(=O)NCCC1=CNC2=CC=CC=C21)/C)/C |

Canonical SMILES |

CCCCCCCC(=CC(=CC(=O)NCCC1=CNC2=CC=CC=C21)C)C |

Synonyms |

granulatamide B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Granulatamide B

Bioprospecting and Source Organism Identification

Granulatamide B is a naturally occurring tryptamine (B22526) derivative that has been isolated from a marine invertebrate source. nih.gov Scientific investigations have identified the source organism as the gorgonian soft coral, Eunicella granulata. nih.govnih.gov Gorgonian corals, also known as sea fans, belong to the order Alcyonacea and are known producers of a diverse array of secondary metabolites with unique chemical structures. nih.gov The discovery of this compound, alongside its analog Granulatamide A, resulted from the chemical analysis of extracts derived from this specific coral species. nih.gov

| Parameter | Description |

|---|---|

| Compound | This compound |

| Source Organism | Eunicella granulata (Soft Coral) |

| Phylum | Cnidaria |

| Class | Anthozoa |

| Order | Alcyonacea |

| Family | Gorgoniidae |

The specific specimen of Eunicella granulata from which this compound was first isolated was collected from the waters off the coast of Senegal. nih.govnih.gov The broader geographical range for the species Eunicella granulata encompasses the shallow-water marine environments of Europe and West Africa. marinespecies.org The genus Eunicella is well-represented in the Mediterranean Sea and the subtropical and tropical regions of the Atlantic Ocean. nih.gov For instance, species such as Eunicella singularis and Eunicella cavolini are abundant in the Mediterranean, while other species have been recorded along the Atlantic coasts of Morocco and Portugal. nih.govjmaterenvironsci.comcsic.es This distribution highlights the ecological adaptability of the genus to various marine ecosystems.

Extraction and Purification Techniques

The isolation of this compound from its natural source involves a multi-step process that begins with the extraction of the coral biomass, followed by sophisticated purification methods to separate the compound from a complex chemical mixture.

The initial step in the isolation of this compound involves solvent extraction to separate the organic compounds from the coral tissue. Researchers utilized 2-propanol as the extraction solvent to create a crude extract from the biomass of Eunicella granulata. nih.gov This process is designed to efficiently draw out a wide range of secondary metabolites, including the target tryptamine derivatives. Solvent extraction is a foundational technique in natural product chemistry, where the choice of solvent is critical for maximizing the yield of the desired compounds. uplb.edu.phnih.gov The resulting 2-propanol extract is a complex mixture containing numerous compounds that must then undergo further separation. nih.gov

| Step | Procedure | Solvent/Reagent | Outcome |

|---|---|---|---|

| 1 | Collection & Preparation | N/A | Biomass of Eunicella granulata |

| 2 | Extraction | 2-propanol | Crude 2-propanol extract containing a mixture of natural products |

| 3 | Concentration | Vacuum Evaporation | Concentrated crude extract ready for purification |

Following the initial solvent extraction, the concentrated crude extract is subjected to various chromatographic techniques to purify this compound. nih.gov Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov While the specific, detailed purification scheme for this compound is not fully elaborated in the primary literature, the process for isolating marine natural products typically involves a series of chromatographic steps.

Initial fractionation of the crude extract is often performed using methods like Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC). These techniques allow for a broad separation of the extract into multiple fractions of decreasing complexity. Subsequently, these fractions are further purified using High-Performance Liquid Chromatography (HPLC), a high-resolution technique capable of isolating pure compounds from complex mixtures. researchgate.net The combination of these strategies is essential for obtaining this compound in a pure form suitable for structural analysis. nih.gov

| Technique | Principle | Role in Purification |

|---|---|---|

| Vacuum Liquid Chromatography (VLC) / Column Chromatography (CC) | Separation based on polarity using a solid stationary phase (e.g., silica gel) and a liquid mobile phase. | Initial, coarse fractionation of the crude extract into less complex mixtures. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and high-pressure solvent delivery. | Final purification of fractions to yield pure compounds like this compound. |

Compound Index

| Compound Name |

|---|

| Granulatamide A |

| This compound |

| 2-propanol |

Total Synthesis and Chemical Derivatization of Granulatamide B

Established Total Synthesis Methodologies

The development of efficient total synthesis routes is crucial for providing sufficient quantities of granulatamide B for biological studies and for enabling the creation of novel analogues. Researchers have devised several strategies to achieve this, with iron-catalyzed approaches and ring-opening/cross-coupling reactions being particularly prominent.

Iron-Catalyzed Synthesis Approaches (e.g., Fürstner's Method)

A key advancement in the synthesis of this compound was the application of iron-catalyzed reactions. The method developed by Fürstner and colleagues utilizes inexpensive and environmentally benign iron salts as catalysts. organic-chemistry.org This approach has proven to be highly effective for the cross-coupling of various organic substrates. organic-chemistry.org

Ring-Opening/Cross-Coupling Reaction Protocols

The ring-opening/cross-coupling of 2-pyrones is a powerful strategy for accessing stereodefined dienes, which are important structural motifs in many natural products, including this compound. thieme-connect.com This reaction involves the formal opening of the pyrone ring and subsequent coupling with a suitable partner, often a Grignard reagent. sci-hub.sethieme-connect.com

The iron-catalyzed version of this reaction, as developed by Sun and Fürstner, provides a direct entry into dienyl carboxylates with controlled double bond geometry. snv63.rueurekaselect.com A critical aspect of this protocol is the stereoselective nature of the ring-opening, which allows for the formation of the desired isomer of the diene. thieme-connect.com The reaction proceeds via a proposed conjugate addition mechanism. sci-hub.se This methodology has not only been instrumental in the total synthesis of this compound but has also been applied to the synthesis of fragments of other complex natural products like pateamine A. sci-hub.sethieme-connect.com

Synthetic Strategies for this compound Analogues

To investigate the structure-activity relationship (SAR) of this compound, researchers have synthesized a variety of analogues by modifying different parts of the molecule. These modifications primarily focus on the fatty acid side chain and the indole (B1671886) core.

Side Chain Modification Approaches (e.g., length, saturation, double bonds)

A significant number of this compound analogues have been created by altering the N-fatty acyl side chain. snv63.ruresearchgate.netresearchgate.net These modifications include varying the length of the carbon chain, changing the degree of saturation, and altering the number and configuration of double bonds. snv63.ruresearchgate.netresearchgate.net

For instance, a library of twelve structural analogues of this compound was synthesized with modifications in the side chain's length, saturation level, and the number and conjugation of double bonds. snv63.ruresearchgate.netnih.gov Studies on these analogues have revealed that compounds with unsaturated chains and conjugated double bonds often exhibit notable biological activities. snv63.ruresearchgate.net For example, an analogue featuring a retinoic acid moiety displayed strong radical scavenging activity. snv63.ruresearchgate.net Conversely, an analogue derived from alpha-linolenic acid was found to be less toxic to normal cell lines. snv63.ruresearchgate.net These findings highlight the crucial role of the side chain in modulating the biological profile of this compound.

Indole Core Functionalization Strategies

While side chain modifications have yielded valuable insights, the exploration of the indole core's functionalization has been identified as a necessary next step to significantly alter the biological properties of this compound. snv63.ruresearchgate.netresearchgate.net Initial studies suggested that modifications to the side chain did not lead to a dramatic change in biological activity compared to the parent compound. snv63.ruresearchgate.net This has prompted research groups to focus on developing new synthetic methods to introduce various functional groups onto the indole scaffold. snv63.ruresearchgate.netresearcher.life The indole ring is considered a key pharmacophore, and its functionalization is expected to provide access to a new generation of this compound analogues with potentially improved and more selective biological activities. researchgate.net

Olefination-Based Synthesis (e.g., Horner-Wadsworth-Emmons Olefination for related compounds)

The Horner-Wadsworth-Emmons (HWE) olefination is a widely used and powerful method for the stereocontrolled synthesis of alkenes, a key structural feature in many natural products. conicet.gov.ar This reaction has been successfully applied in the synthesis of related tryptamine (B22526) amides, including granulatamide A and its E-isomer. rsc.org

The HWE reaction offers a reliable way to introduce double bonds with specific (E or Z) geometry. conicet.gov.arrsc.org For example, a Z-selective HWE olefination was employed for the first synthesis of granulatamide A. rsc.org This strategy involves the reaction of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. conicet.gov.ar The versatility of the HWE reaction makes it a valuable tool for the synthesis of various tryptamine-derived amides and suggests its potential applicability in creating diverse analogues of this compound with different olefinic patterns in their side chains. rsc.orgacs.org

Biosynthetic Pathways and Precursor Studies of Granulatamide B

Proposed Biosynthetic Origins of N-Fatty Acyl Tryptamines

The fundamental structure of Granulatamide B suggests a convergent biosynthetic pathway involving two primary precursors: the amino acid L-tryptophan and a specific fatty acid. The biosynthesis of N-fatty acyl tryptamines is a recognized pathway in various organisms, including insects and microbes. researchgate.netnih.govfrontiersin.org

The proposed sequence begins with the decarboxylation of L-tryptophan, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC), to yield tryptamine (B22526). mdpi.com This reaction is a common entry point for the biosynthesis of numerous indole (B1671886) alkaloids. mdpi.com Concurrently, a fatty acid is activated into its coenzyme A (CoA) thioester form, such as (2E,4E)-2,4-dimethyl-decadienoyl-CoA.

The key step in the formation of the N-acyl tryptamine scaffold is the condensation of tryptamine with the activated fatty acyl-CoA. This reaction, which forms an amide bond, is catalyzed by an N-acyltransferase enzyme. nih.gov Specifically, enzymes known as arylalkylamine N-acyltransferases (AANATs) are known to catalyze the formation of N-acylamides from an acyl-CoA thioester and an amine, and have been shown to accept long-chain acyl-CoA thioesters as substrates. researchgate.netnih.gov While this pathway is well-documented in other biological systems, the specific enzymes responsible for this compound biosynthesis in its marine source organisms have yet to be isolated and characterized.

Role of Microbial Symbionts in Natural Product Biogenesis

A significant body of evidence suggests that many secondary metabolites isolated from marine invertebrates are, in fact, produced by their associated microbial symbionts. researchgate.netnih.govekb.egresearchgate.net This is a common phenomenon in organisms like sponges, corals, and ascidians, which host diverse communities of bacteria, fungi, and cyanobacteria. nih.govnih.govescholarship.org These symbionts are believed to be the true biosynthetic source of compounds that may provide a chemical defense for the host. nih.govmpg.de

This compound was first isolated from the gorgonian coral Eunicella granulata. researchgate.net Later, related compounds, granulatimide (B1238245) and isogranulatimide, were found in the Brazilian ascidian Didemnum granulatum. nih.govmdpi.comresearchgate.net The wide distribution of similar complex alkaloids across different host phyla strongly suggests a microbial origin. mdpi.com Studies on Didemnum granulatum have localized related granulatimide alkaloids within specific tunic bladder cells, but this does not rule out a symbiotic origin; the host may simply be sequestering the compounds produced by microbes. researchgate.netnih.gov

Furthermore, genomic analysis of bacteria cultivated from Eunicella sp. has identified gene clusters for the biosynthesis of other natural products like terpenes and polyketides, supporting the hypothesis that microorganisms are involved in producing the chemical diversity seen in this genus. nih.gov It has also been demonstrated that gut microbiota can biosynthesize N-acyl tryptamines by linking tryptamine, produced via the indole pathway, to available fatty acids. frontiersin.org Given that the biosynthetic pathways for both precursors of this compound—tryptophan and fatty acids—are present in bacteria, it is highly plausible that a microbial symbiont is the true producer of this compound. asm.orgnih.gov

Tryptophan and Indole Alkaloid Biosynthesis Linkages in Marine Organisms

This compound belongs to the vast family of indole alkaloids, which almost universally derive their indole core from the essential amino acid L-tryptophan. nih.govpreprints.org The biosynthesis of tryptophan itself occurs in microorganisms and plants via the shikimate pathway, where chorismate serves as a key branch-point intermediate leading to the formation of anthranilate and ultimately tryptophan. nih.govresearchgate.net Since animals cannot synthesize tryptophan de novo, marine invertebrates must obtain it from their diet or from microbial symbionts. wikipedia.org

In the context of indole alkaloid biosynthesis, the pathway typically begins with L-tryptophan. mdpi.comscience.gov As mentioned previously, the conversion of tryptophan to tryptamine via tryptophan decarboxylase (TDC) is a crucial first step for a large subclass of these alkaloids, including this compound. Tryptamine then serves as a versatile intermediate that can be further modified. In the case of this compound, the tryptamine moiety is acylated with a fatty acid derivative. This linkage highlights a common strategy in natural product biosynthesis where building blocks from different primary metabolic pathways—in this case, amino acid metabolism (tryptophan) and fatty acid metabolism—are combined to generate structural diversity and biological activity.

Precursor Incorporation Studies (Hypothetical or Observed)

To date, specific precursor incorporation studies to definitively trace the biosynthetic origins of this compound have not been reported in the peer-reviewed literature. Such experiments are essential for confirming proposed biosynthetic pathways.

Hypothetically, a precursor feeding study for this compound would involve the administration of isotopically labeled precursors to the source organism (or its cultured symbionts, if they can be identified and grown). The key precursors to label would be:

L-tryptophan: Using 13C- or 15N-labeled L-tryptophan would allow researchers to track the incorporation of the indole and ethylamine (B1201723) portions into the this compound molecule. Successful incorporation would confirm tryptophan as the direct precursor to the tryptamine moiety. Similar feeding experiments using labeled tryptophan have been successfully employed to elucidate the biosynthetic pathways of other complex indole alkaloids in marine-derived fungi. nih.govnih.gov

Fatty Acid Precursors: Labeling the fatty acid portion, for example by feeding the organism with 13C-labeled acetate (B1210297) or a labeled version of the specific (2E,4E)-2,4-dimethyl-decadienoic acid, would confirm its role as the precursor for the N-acyl side chain.

Following the feeding period, the this compound would be extracted, purified, and analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to detect the presence and location of the isotopic labels. A positive result would provide direct experimental evidence for the proposed biosynthetic pathway outlined in section 4.1.

Data Tables

Table 1: Proposed Biosynthetic Precursors and Enzymes for this compound

| Role | Compound/Enzyme Class | Proposed Function in Pathway |

|---|---|---|

| Primary Precursor | L-Tryptophan | Source of the indolethylamine core. nih.gov |

| Primary Precursor | Fatty Acid (e.g., (2E,4E)-2,4-dimethyl-decadienoic acid) | Source of the N-acyl side chain. |

| Intermediate | Tryptamine | Formed by decarboxylation of L-tryptophan. mdpi.com |

| Intermediate | Fatty Acyl-CoA | Activated form of the fatty acid required for condensation. researchgate.net |

| Key Enzyme | Tryptophan Decarboxylase (TDC) | Catalyzes the conversion of L-tryptophan to tryptamine. mdpi.com |

| Key Enzyme | Arylalkylamine N-Acyltransferase (AANAT) | Catalyzes the amide bond formation between tryptamine and the fatty acyl-CoA. researchgate.netnih.gov |

Preclinical Biological Activities of Granulatamide B and Its Analogues

In Vitro Antiproliferative and Cytotoxic Activity Profiles

The in vitro effects of granulatamide B and its analogues have been assessed against various human cancer cell lines, revealing their potential as cytotoxic agents.

Evaluation in Human Cancer Cell Lines (e.g., SW620, CFPAC-1, MCF-7, HepG2)

This compound and its structural analogues have demonstrated notable, albeit non-selective, anticancer activities against a panel of human cancer cell lines. researchgate.net These include colorectal adenocarcinoma (SW620), pancreatic ductal adenocarcinoma (CFPAC-1), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2). researchgate.netresearchgate.net The tryptamine-derived alkaloid, characterized by its unsaturated N-fatty acyl moiety, has been shown to exhibit significant cytotoxicity across these various cancer cell types. researchgate.netresearchgate.net

Studies involving this compound and its analogue featuring a retinoyl moiety (analogue 9) have highlighted their promising anticancer activities. researchgate.net Modifications to the side chain of this compound, including alterations in the number of carbon atoms and the degree of saturation, have been explored to understand their impact on antiproliferative effects. researchgate.netresearchgate.net Analogues with chains of varying lengths but similar unsaturation patterns and isomeric configurations to the parent compound have displayed the highest antiproliferative activity. researchgate.net

The research underscores the significance of the indole (B1671886) skeleton as a key pharmacophore in medicinal chemistry and suggests that fatty acids can modulate the pharmacological properties of these molecules. researchgate.netresearchgate.net

Determination of Half-Maximal Inhibitory Concentrations (IC50 values)

The cytotoxic effects of this compound and its analogues have been quantified through the determination of their half-maximal inhibitory concentrations (IC50 values).

This compound and its analogues, particularly those with unsaturated chains and conjugated double bonds, have shown moderate activity with IC50 values generally falling within the range of 20-40 µM across various cancer cell lines. eurekaselect.comvietnamjournal.ru Specifically, this compound and its analogue with a retinoyl moiety (analogue 9) exhibited IC50 values between 20-39 µM against SW620, CFPAC-1, MCF-7, and HepG2 cancer cells. researchgate.net Another study reported a similar IC50 range of 25-38 µM for this compound and its analogues against the same cell lines. researchgate.net

One particular analogue, designated 4i (containing a retinoic acid moiety), demonstrated IC50 values of 25.44 ± 1.35 µM for MCF-7, 32.42 ± 2.13 µM for SW620, 39.31 ± 1.54 µM for CFPAC-1, and 20.67 ± 1.31 µM for HepG2 cells. uniri.hr

Table 1: IC50 Values of this compound and Analogue 4i Against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SW620 | 20-39 researchgate.net |

| CFPAC-1 | 20-39 researchgate.net | |

| MCF-7 | 20-39 researchgate.net | |

| HepG2 | 20-39 researchgate.net | |

| Analogue 4i | SW620 | 32.42 ± 2.13 uniri.hr |

| CFPAC-1 | 39.31 ± 1.54 uniri.hr | |

| MCF-7 | 25.44 ± 1.35 uniri.hr | |

| HepG2 | 20.67 ± 1.31 uniri.hr |

Antioxidant Activity Assessment

The antioxidant potential of this compound and its analogues has been investigated, primarily through their ability to scavenge free radicals.

Radical Scavenging Assays (e.g., ABTS assay)

The antioxidant activity of this compound and its derivatives has been evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. researchgate.net This method measures the ability of a compound to scavenge the stable ABTS•+ radical cation. hilarispublisher.comnih.gov

Studies have shown that this compound and its analogues, especially those containing unsaturated fatty acid chains, exhibit promising antioxidant activities. researchgate.net One particular analogue, compound 4i, which incorporates a retinoic acid moiety, demonstrated the most potent scavenging activity against ABTS radicals, with an IC50 value of 36 ± 2 μM. eurekaselect.comvietnamjournal.ruresearchgate.net While the modification of the side chain in the synthesized analogues did not lead to a significant change in biological activities compared to the parent this compound, the presence of unsaturated chains appears to be a contributing factor to the observed antioxidant potential. vietnamjournal.ruresearchgate.net

Antibacterial Activity Investigations

In addition to antiproliferative and antioxidant properties, the antibacterial potential of this compound has also been explored.

Spectrum of Activity Against Bacterial Strains (e.g., Bacillus subtilis)

This compound has demonstrated notable activity against Gram-positive bacteria, specifically Bacillus subtilis. eurekaselect.comvietnamjournal.ruresearchgate.net In laboratory studies, this compound was found to be highly active against Bacillus subtilis, exhibiting a Minimum Inhibitory Concentration (MIC) of 125 μM. eurekaselect.comvietnamjournal.ruresearchgate.net This indicates its potential as an antibacterial agent against this particular bacterial strain. Further research into the broader spectrum of its antibacterial activity is ongoing. vietnamjournal.ruresearchgate.net

Determination of Minimum Inhibitory Concentrations (MIC values)

The antibacterial potential of this compound and a series of its structural analogues has been evaluated through the determination of their Minimum Inhibitory Concentrations (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. acs.orgnih.gov This quantitative measure of potency is crucial for assessing the antibacterial efficacy of novel compounds. nih.gov

In a comprehensive study, this compound (designated as compound 4b) and its analogues were tested against a panel of both Gram-positive (Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa and Escherichia coli) bacteria. researchgate.net The results of this investigation revealed that this compound exhibited significant activity, particularly against the Gram-positive bacterium Bacillus subtilis, with a recorded MIC of 125 µM. researchgate.netresearchgate.netjst.go.jpscielo.br

The antibacterial activity of the synthesized compounds was found to be selective, with a more pronounced effect against Gram-positive strains. researchgate.net This observation is consistent with the known behavior of many indole derivatives, which tend to be more active against Gram-positive than Gram-negative bacteria. researchgate.net The study noted that modifications to the side chain of the granulatamide structure influenced the antibacterial properties. For instance, analogue 4c, despite having a similar double bond configuration to the active compounds 4a and 4b, did not show activity within the tested concentration range against any of the bacterial strains. researchgate.net Furthermore, the analogue 4i, which incorporates a retinoic acid moiety, had MICs above the highest tested concentration (>1000 µM), suggesting that the conjugation of double bonds did not necessarily enhance antibacterial activity. researchgate.net The orientation of these double bonds is considered to be of great importance. researchgate.net N-acetyl-tryptamine (compound 5) also showed minimal activity in this assay. researchgate.net

The detailed MIC values for this compound and its analogues are presented in the table below.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Its Analogues

| Compound | Bacillus subtilis (µM) | Staphylococcus aureus (µM) | Pseudomonas aeruginosa (µM) | Escherichia coli (µM) |

|---|---|---|---|---|

| 4a | 250 | 500 | >1000 | >1000 |

| This compound (4b) | 125 | 250 | >1000 | >1000 |

| 4c | >1000 | >1000 | >1000 | >1000 |

| 4d | 500 | 1000 | >1000 | >1000 |

| 4e | 1000 | >1000 | >1000 | >1000 |

| 4f | 1000 | >1000 | >1000 | >1000 |

| 4g | 500 | >1000 | >1000 | >1000 |

| 4h | 500 | >1000 | >1000 | >1000 |

| 4i | >1000 | >1000 | >1000 | >1000 |

| 4j | >1000 | >1000 | >1000 | >1000 |

| 4k | >1000 | >1000 | >1000 | >1000 |

| 4l | >1000 | >1000 | >1000 | >1000 |

| 5 | >1000 | >1000 | >1000 | >1000 |

| Tryptamine (B22526) (TR) | >1000 | >1000 | >1000 | >1000 |

Data sourced from Matulja et al., 2024. researchgate.net

Developmental Toxicity Studies in Non-Human Models

The zebrafish (Danio rerio) embryo model is a widely utilized in vivo system for assessing the developmental toxicity of chemical compounds due to its genetic and physiological similarities to mammals, rapid development, and optical transparency, which allows for detailed morphological evaluation. nih.govdovepress.com Studies on this compound and its analogues have employed this model to evaluate their potential for inducing embryotoxicity and developmental abnormalities. researchgate.netresearchgate.netuniri.hr

Research has shown that this compound (4b) and certain analogues cause significant developmental abnormalities in zebrafish embryos. researchgate.netresearchgate.netuniri.hr Among thirteen compounds tested, four demonstrated notable toxicity, harming the survival and normal development of the embryos within the tested concentration range. uniri.hr The toxicity was quantified by determining the 50% lethal concentration (LC50) and the 50% effective concentration (EC50) for developmental abnormalities after 96 hours of exposure. uniri.hr

Analogue 4a was identified as the most toxic in terms of mortality, with an LC50 value of 6.25 µM. uniri.hr this compound (4b) itself had an LC50 of 44.34 µM. uniri.hr The highest incidence of developmental defects was observed with analogues 4a and 4i, which had EC50 values of 4.76 µM and 10.59 µM, respectively. uniri.hr

The most frequently observed morphological changes in embryos exposed to the toxic analogues (4a, 4b, 4d, and 4i) included edema (swelling), scoliosis (curvature of the spine), and the accumulation of blood. researchgate.netuniri.hr These findings highlight the potential for these compounds to interfere with critical developmental processes.

A summary of the in vivo toxicity data for the most active compounds is provided in the table below.

Table 2: Developmental Toxicity of this compound and Selected Analogues in Zebrafish (Danio rerio)

| Compound | LC50 (µM) | EC50 (µM) |

|---|---|---|

| 4a | 6.25 | 4.76 |

| This compound (4b) | 44.34 | >50 |

| 4d | 28.64 | >50 |

| 4i | 36.51 | 10.59 |

LC50: 50% Lethal Concentration after 96h exposure. EC50: 50% Effective Concentration for developmental abnormalities after 96h exposure. Data sourced from Matulja et al., 2024. uniri.hr

Structure Activity Relationship Sar Analyses of Granulatamide B Analogues

Criticality of the Indole (B1671886) Skeleton as a Pharmacophore

The indole moiety, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is recognized as a "privileged scaffold" and a highly potent pharmacophore in medicinal chemistry. nih.gov It serves as the core structure in a vast number of natural products and pharmaceutical drugs. nih.gov The chemical properties of the indole ring system are key to its function as a pharmacophore. nih.gov Its planar structure, high π-electron density, and the ability of the N-H group to act as a hydrogen bond donor allow for effective interactions with biological targets such as proteins and nucleobases. nih.gov

Modulation of Bioactivity by N-Fatty Acyl Moiety Variations

While the indole skeleton is critical, the N-fatty acyl moiety attached to the tryptamine (B22526) nitrogen plays a significant role in modulating the pharmacological properties of Granulatamide B analogues. researchgate.net Researchers have synthesized libraries of analogues by systematically altering the side chain's length, degree of saturation, and the number and pattern of double bonds to investigate how these features influence bioactivity. researchgate.nethkd.hr These variations have been shown to fine-tune the antiproliferative and antioxidant properties of the compounds. researchgate.net

The impact of the aliphatic chain's length and degree of saturation on bioactivity has been a key focus of SAR studies on this compound. A study involving 12 structural analogues with modified side chains explored these characteristics. researchgate.neteurekaselect.com The library of synthesized compounds included variations in the number of carbon atoms and the presence or absence of double bonds (saturation degree). hkd.hr

The number of double bonds and their conjugation pattern within the N-fatty acyl moiety have a more pronounced effect on the bioactivity of this compound analogues. researchgate.neteurekaselect.com Studies have shown that analogues featuring an unsaturated chain and, particularly, conjugated double bonds, tend to exhibit moderate but non-selective antiproliferative activity. researchgate.netvietnamjournal.ru

A prime example is analogue 4i , which incorporates a retinoic acid moiety characterized by a highly conjugated system of double bonds. researchgate.neteurekaselect.com This analogue demonstrated the strongest scavenging activity against ABTS radicals, with an IC₅₀ of 36 ± 2 μM, and also showed notable antiproliferative activity with IC₅₀ values in the 20-40 μM range against several cancer cell lines. researchgate.neteurekaselect.com this compound itself (analogue 4b), which contains a conjugated diene system, also displayed moderate antiproliferative effects. researchgate.net This highlights that unsaturation and conjugation in the fatty acyl chain are important features for enhancing specific biological activities like antioxidant and antiproliferative effects. researchgate.neteurekaselect.com

| Compound | N-Fatty Acyl Moiety Description | Antioxidant Activity (ABTS, IC₅₀) | Antiproliferative Activity (IC₅₀ Range) |

|---|---|---|---|

| This compound (4b) | Unsaturated, conjugated diene | Moderate Activity | 20-40 µM |

| Analogue 4a | Unsaturated chain | Moderate Activity | 20-40 µM |

| Analogue 4c | Unsaturated chain | Moderate Activity | 20-40 µM |

| Analogue 4i | Retinoic acid moiety, highly conjugated | 36 ± 2 µM (Strongest) | 20-40 µM |

| Analogue 4l | Alpha-linolenic acid derivative (C18, 3 double bonds) | Not specified | Least toxic to normal cells |

Impact of Stereochemical Configuration on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in pharmacology and drug action. ijpsjournal.comnih.gov Biological systems, including protein targets like enzymes and receptors, are themselves chiral environments. nih.govscribd.com Consequently, they often interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. nih.gov This stereoselectivity means that one isomer (the eutomer) may exhibit high biological potency, while its counterpart (the distomer) could be less active, inactive, or even contribute to undesirable effects. nih.govslideshare.net

For chiral natural products like this compound, which are typically biosynthesized in an enantiomerically pure form, the specific stereochemical configuration is generally crucial for biological potency. nih.gov The naturally occurring isomer is assumed to have a three-dimensional structure that is optimized for binding to its specific biological target. nih.gov Any alteration in this stereochemical configuration would change the molecule's shape. This change would likely disrupt or prevent the precise alignment required for effective interaction with its target's binding site, leading to a significant reduction or complete loss of biological potency. nih.gov Therefore, the specific stereochemistry of this compound is considered a critical factor for its biological activity.

Mechanistic Investigations at the Molecular and Cellular Levels

Identification of Cellular Targets and Signaling Pathways

While the precise cellular targets of Granulatamide B are not fully elucidated, research into related compounds and its observed biological activities provide insights into potential mechanisms. The structural similarity of this compound to tryptamine (B22526) derivatives suggests it may interact with pathways involving this scaffold. eurekaselect.com Studies on similar bioactive marine natural products often point towards interference with key signaling cascades that regulate cell proliferation, survival, and death.

Potential signaling pathways that may be affected by this compound include those critical for cancer cell function. For instance, many anti-cancer agents target pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival, or the PI3K/Akt/mTOR pathway, another central regulator of cell metabolism, proliferation, and apoptosis. nih.gov The induction of apoptosis by this compound suggests an interaction with the cellular machinery governing programmed cell death. This could involve direct or indirect effects on key proteins within apoptotic signaling cascades.

Furthermore, the observed antibacterial activity of this compound against Gram-positive bacteria like Bacillus subtilis indicates that it may also target pathways unique to these microorganisms, such as those involved in cell wall synthesis or bacterial DNA replication. eurekaselect.com The Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, has also been mentioned in the context of this compound's biological activities, suggesting a potential role in modulating cellular responses to oxidative stress. eco-vector.com

Elucidation of Cellular Responses and Phenotypes

This compound has been shown to induce apoptosis, a form of programmed cell death essential for removing damaged or unwanted cells. The molecular basis of apoptosis is complex and can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. inmed.frjournalofoncology.org Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the executioners of apoptosis. journalofoncology.org

The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria. inmed.fr This release is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote mitochondrial outer membrane permeabilization (MOMP), while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process. nih.gov The physical interaction between the pro-apoptotic protein BAX and the mitochondrial fission protein DRP1 at the mitochondria can trigger apoptosis. embopress.org Once in the cytosol, cytochrome c forms a complex with Apaf-1 and procaspase-9, known as the apoptosome, which leads to the activation of caspase-9 and subsequently the executioner caspases like caspase-3. inmed.fr

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. journalofoncology.org This leads to the recruitment of adaptor proteins and procaspase-8, forming the death-inducing signaling complex (DISC), where procaspase-8 is activated. journalofoncology.org Activated caspase-8 can then directly activate executioner caspases or cleave the BH3-only protein Bid into its truncated form, tBid. nih.gov tBid then translocates to the mitochondria to activate the intrinsic pathway. nih.gov

Granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells, can also induce apoptosis by directly cleaving and activating caspases, such as caspase-3 and caspase-7, or by cleaving Bid to initiate the mitochondrial pathway. nih.govmdpi.com Granzyme B can also trigger caspase-independent cell death pathways. nih.gov While the specific molecular players targeted by this compound in the apoptotic cascade are yet to be fully identified, its ability to induce this process is a key aspect of its biological activity.

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material into two daughter cells. igbmc.fr It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The transitions between these phases are controlled by the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. elifesciences.org Perturbations in the cell cycle can lead to uncontrolled cell proliferation, a hallmark of cancer.

Analysis of the cell cycle is a crucial tool for understanding the effects of potential anti-cancer compounds. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. umtm.cz For example, cells in the G1 and G0 (quiescent) phases have half the DNA content of cells in the G2 and M phases. umtm.cz

Specific proteins can be used as markers for different cell cycle phases. For instance, the phosphorylation of histone H3 on serine 10 is a marker for mitotic cells, while the expression of Ki-67 is associated with proliferating cells. umtm.cz Analysis of these markers can reveal where in the cell cycle a compound exerts its effects. For example, an accumulation of cells in the G2/M phase would suggest that the compound interferes with the G2/M checkpoint or the process of mitosis itself. Such a block can ultimately lead to apoptosis. igbmc.fr While specific data on this compound's effect on cell cycle progression is not detailed in the provided context, its antiproliferative activity suggests that it likely perturbs the normal cell cycle, a common mechanism for anti-cancer agents. eurekaselect.com

Molecular Interaction Profiling with Biological Macromolecules (e.g., proteins, enzymes, DNA)

Understanding the interaction between a small molecule like this compound and its biological targets is fundamental to elucidating its mechanism of action. Ligand-protein binding studies aim to characterize these interactions in terms of affinity, specificity, and kinetics. umich.edu Several techniques can be employed for this purpose.

Radioligand binding assays are a classic method used to determine the concentration and affinity of receptors in a sample. umich.edu This technique involves using a radioactively labeled version of the ligand to measure its binding to the target protein. umich.edu Competitive binding assays, where an unlabeled compound competes with the radioligand for binding, can be used to determine the affinity of the unlabeled compound for the target. umich.edu

Non-radioactive methods are also widely used. For example, electrochemiluminescence-based ligand binding assays have been developed for high-throughput screening. mesoscale.com In such assays, a labeled ligand binds to an immobilized receptor, and the binding event is detected through a light-emitting reaction. mesoscale.com

The binding of a ligand to a protein can induce conformational changes in the protein structure, which can be detected by various biophysical techniques. nih.gov These changes are often crucial for the biological effect of the ligand. The strength of the interaction is typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the binding sites on the protein are occupied. wustl.edu

Table 1: Key Parameters in Ligand-Protein Binding Studies

| Parameter | Description |

|---|---|

| Kd (Dissociation Constant) | The equilibrium constant that measures the propensity of a larger complex to separate (dissociate) into smaller components. A lower Kd indicates a higher binding affinity. wustl.edu |

| Ki (Inhibition Constant) | The concentration of an inhibitor required to produce half-maximum inhibition. It is a measure of the inhibitor's potency. |

| IC50 (Half maximal inhibitory concentration) | The concentration of a drug that is required for 50% inhibition in vitro. eurekaselect.com |

| Bmax (Maximum number of binding sites) | Represents the total concentration of receptor sites in a given tissue or cell preparation. umich.edu |

Computational modeling has become an indispensable tool for studying molecular interactions and predicting the binding of ligands to proteins. nih.govresearchcorridor.org These methods complement experimental approaches by providing insights into the structural basis of these interactions at an atomic level.

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. nih.gov Docking programs can be used to screen large libraries of compounds to identify potential binders for a specific protein target. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction. researchcorridor.org By simulating the movements of atoms over time, MD can reveal how the protein and ligand adapt to each other upon binding and can be used to calculate the free energy of binding. nih.govwustl.edu This information is crucial for understanding the thermodynamics of the interaction and for designing more potent ligands.

Quantum mechanical methods can also be employed to study the electronic properties of the ligand and the protein active site, providing a more accurate description of the forces involved in the interaction. mdpi.com These computational approaches, often used in an iterative cycle with experimental validation, are powerful tools for drug discovery and for understanding the molecular mechanisms of action of compounds like this compound. nih.gov

Table 2: Common Computational Methods for Studying Molecular Interactions

| Method | Description | Application |

|---|---|---|

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. nih.gov | Virtual screening, lead optimization. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and binding thermodynamics. researchcorridor.org | Studying protein flexibility, calculating binding free energies. nih.gov |

| Quantum Mechanics (QM) | Calculates the electronic structure of molecules to provide a highly accurate description of chemical bonding and reactivity. mdpi.com | Elucidating reaction mechanisms, studying charge transfer. |

| MM-PBSA/GBSA | A method to estimate the free energy of binding of a ligand to a protein from MD simulation trajectories. nih.gov | Ranking binding affinities of different ligands. |

Future Directions and Translational Research Perspectives on Granulatamide B

Exploration of Novel Synthetic Methodologies and Chemical Space

The future development of Granulatamide B as a potential therapeutic lead is intrinsically linked to the ability to synthesize the parent molecule and a diverse array of its analogues efficiently. The known synthesis, following the procedure of Sun and Fürstner, has enabled the initial production of this compound and a library of structural analogues. nih.gov This has been primarily achieved by modifying the N-fatty acyl side chain, altering its length, degree of saturation, and the number of conjugated double bonds. nih.gov

However, studies on these first-generation analogues have revealed that modifications to the side chain did not lead to significant alterations in biological activity compared to the parent compound. nih.gov This crucial finding suggests that future synthetic efforts should pivot towards a different part of the molecule. The clear future direction is the functionalization and substitution of the indole (B1671886) ring, which is considered the core pharmacophore. sciencedaily.comnih.gov Exploring modifications at various positions on this indole nucleus represents a promising strategy to modulate the compound's pharmacological properties and potentially enhance potency and selectivity.

This strategic shift in synthesis is a direct effort to explore the "chemical space" around the this compound scaffold. Chemical space refers to the vast multidimensional realm of all possible molecules. researchgate.net By systematically creating novel derivatives with modifications on the indole core, researchers can navigate this space to identify analogues with improved drug-like properties. This exploration could involve introducing different functional groups to alter electronic properties, steric bulk, and hydrogen-bonding capabilities, thereby influencing how the molecule interacts with biological targets. Modular synthetic strategies, which allow for the rapid assembly of diverse structures from simple building blocks, could greatly accelerate this process. nih.gov

Advanced Mechanistic Elucidation Techniques (e.g., Omics approaches)

A significant gap in the current understanding of this compound is its precise mechanism of action. While it is known to be a tryptamine (B22526) derivative and exhibit cytotoxicity, the specific molecular targets and pathways it modulates remain largely uncharacterized. nih.govnih.gov Future research must employ advanced techniques to move beyond phenotypic observations to a detailed mechanistic understanding.

"Omics" technologies offer a powerful, unbiased approach to achieve this. mdpi.comnih.gov These high-throughput methods can provide a global snapshot of cellular processes affected by the compound:

Genomics and Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells treated with this compound, researchers can identify entire pathways that are activated or inhibited. This could reveal, for example, if the compound induces apoptosis, cell cycle arrest, or stress responses, and which specific genes are the key drivers. nih.gov

Proteomics: This approach identifies and quantifies changes in the protein landscape of the cell upon treatment. Proteomics can directly help in pinpointing the protein targets of this compound. Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify which proteins physically bind to the compound. nih.gov

Metabolomics: Analyzing the cellular metabolome can reveal how this compound affects metabolic pathways. hubpages.com This could uncover novel mechanisms related to cellular energy, biosynthesis, or signaling, providing a functional readout of the compound's activity. nih.gov

Integrating these multi-omics datasets can build a comprehensive picture of the compound's mechanism of action. nih.govhubpages.com For instance, if transcriptomic data shows the upregulation of apoptotic genes, proteomic data could confirm the activation of corresponding proteins like caspases, providing a validated mechanism. Direct biochemical and genetic interaction methods, such as affinity pull-down assays coupled with mass spectrometry or RNA interference (RNAi) screens, can further complement omics data to confirm specific protein targets. nih.gov

Discovery of Additional Preclinical Biological Activities and Therapeutic Applications

Initial research has demonstrated that this compound possesses a range of biological activities, including antiproliferative, antioxidant, and antibacterial properties. nih.gov However, these activities are often described as moderate and non-selective, which presents a challenge for therapeutic development. nih.gov A key future direction is the systematic screening of this compound and its newly synthesized analogues against a broader panel of biological targets to uncover additional and potentially more potent and selective activities.

The antiproliferative effects have been observed against several human cancer cell lines, including colon (SW620), pancreatic (CFPAC-1), breast (MCF-7), and liver (HepG2) cancer cells. sciencedaily.com Future work should expand this testing to a wider variety of cancer types and include assays that can distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects. Furthermore, exploring its potential in combination with existing chemotherapeutic agents could reveal synergistic interactions.

The antibacterial activity of this compound was found to be most pronounced against the Gram-positive bacterium Bacillus subtilis. nih.gov This warrants further investigation against a wider spectrum of pathogenic bacteria, including antibiotic-resistant strains like MRSA, to determine its potential as an anti-infective agent. Given the structural similarity of tryptamines to neurotransmitters like serotonin (B10506), exploring the neuroactive potential of this compound analogues is another logical avenue. wikipedia.orgnih.gov This could involve screening for activity against various receptors and enzymes in the central nervous system.

The table below summarizes the known preclinical activities of this compound and one of its notable analogues.

| Compound/Analogue | Biological Activity | Cell Line / Organism | Potency (IC₅₀ / MIC) | Reference |

| This compound | Antiproliferative | SW620, CFPAC-1, MCF-7, HepG2 | 20-40 µM | sciencedaily.comnih.gov |

| Antibacterial | Bacillus subtilis (Gram-positive) | 125 µM | nih.gov | |

| Antioxidant | ABTS radical scavenging | Moderate Activity | nih.gov | |

| Analogue 4i (with retinoyl moiety) | Antiproliferative | SW620, CFPAC-1, MCF-7, HepG2 | 20-40 µM | nih.gov |

| Antioxidant | ABTS radical scavenging | 36 ± 2 µM | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Integration of Chemoinformatics and Computational Chemistry in Design and Optimization

To accelerate the discovery of superior this compound analogues, the integration of chemoinformatics and computational chemistry is essential. sciencedaily.com These in silico tools can rationalize experimental findings and guide the design of new molecules with a higher probability of success, saving significant time and resources. researchgate.net

Virtual Screening and Molecular Docking: Once a biological target for this compound is identified (using methods from section 8.2), computational docking can be used to predict how different virtual analogues would bind to it. researchgate.net This allows researchers to prioritize the synthesis of compounds that are predicted to have the strongest and most specific interactions. Large virtual libraries of this compound derivatives can be screened in silico against the target's binding site to identify the most promising candidates. nih.gov

Pharmacokinetic (ADMET) Prediction: A major cause of failure in drug development is poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netpastic.gov.pk Chemoinformatic tools can predict these properties for virtual compounds based on their structure. sci-hub.seyoutube.com For instance, computational models can estimate a compound's oral bioavailability, its ability to cross the blood-brain barrier, its likely metabolic pathways, and its potential for toxicity. pastic.gov.pk This allows for the early-stage filtering of molecules with predicted unfavorable properties and the optimization of lead compounds to improve their ADMET profiles.

Quantitative Structure-Activity Relationship (QSAR): As bioactivity data is generated for a series of this compound analogues, QSAR models can be built. These models mathematically correlate structural features of the molecules with their biological activity. A robust QSAR model can then be used to predict the activity of yet-unsynthesized compounds, providing valuable guidance for which molecular modifications are most likely to enhance potency. sci-hub.se By leveraging these computational approaches, the exploration of this compound's chemical space can become a more targeted and efficient process, significantly enhancing the prospects of translating this natural product into a valuable scientific tool or therapeutic lead.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for the initial isolation and structural characterization of Granulatamide B from marine sources?

- Methodological Answer : Prioritize bioassay-guided fractionation using cytotoxicity or antimicrobial activity as a screening tool. Combine chromatographic techniques (e.g., HPLC, LC-MS) with NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) for structural elucidation. Validate purity via high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline forms are obtainable .

- Data Integration : Cross-reference spectral data with existing databases (e.g., MarinLit) to confirm novelty. Tabulate key NMR shifts and coupling constants to distinguish stereochemical features.

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?

- Experimental Design :

- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values.

- Include positive controls (e.g., doxorubicin for cytotoxicity assays) and vehicle controls (e.g., DMSO ≤0.1%).

- Replicate experiments ≥3 times to assess statistical significance (ANOVA with post-hoc tests) .

- Data Interpretation : Report both raw data (e.g., absorbance values) and normalized results (% inhibition). Address batch-to-batch variability by documenting source organisms’ collection dates/locations.

Advanced Research Questions

Q. What strategies resolve contradictions between this compound’s in vitro potency and poor in vivo pharmacokinetic performance?

- Hypothesis Testing :

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify rapid Phase I/II metabolism.

- Solubility Limitations : Measure logP and aqueous solubility; consider prodrug derivatization if logP >5 .

Q. How can researchers optimize synthetic routes for this compound to improve scalability while preserving stereochemical integrity?

- Synthetic Methodology :

- Employ asymmetric catalysis (e.g., Shi epoxidation) for chiral center formation.

- Use design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading).

- Quality Control : Monitor enantiomeric excess (HPLC with chiral columns) and intermediate stability (TGA/DSC). Tabulate yields and purity at each step:

| Step | Yield (%) | Purity (%) | Critical Parameter |

|---|---|---|---|

| Cyclization | 62 | 95 | Temp: −78°C, Catalyst: 10 mol% |

| Deprotection | 88 | 99 | Reagent: TFA/CH₂Cl₂ (1:1) |

Adapted from pharmaceutical synthesis protocols .

Data Validation & Reproducibility

Q. What analytical techniques are critical for confirming batch-to-batch consistency in this compound production?

- QC Protocols :

- HPLC-DAD : Compare retention times and UV spectra (200–400 nm) across batches.

- NMR Fingerprinting : Overlay ¹H NMR spectra to detect impurities (<0.5% threshold).

- Reproducibility Measures : Archive raw spectra/chromatograms in supplementary materials with metadata (instrument parameters, solvent batches) .

Ethical & Reporting Standards

Q. How should researchers address conflicting bioactivity data reported in independent studies on this compound?

- Conflict Resolution Framework :

Replicate experiments using identical cell lines/assay conditions (e.g., ATCC-certified cells).

Perform meta-analysis to identify variables (e.g., serum concentration in cell media).

Publish negative results in repositories like Zenodo to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.